Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-

Catalog No.
S15325613
CAS No.
6229-22-7
M.F
C8H6N6O3
M. Wt
234.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-

CAS Number

6229-22-7

Product Name

Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-

IUPAC Name

4-nitro-N-(2H-tetrazol-5-yl)benzamide

Molecular Formula

C8H6N6O3

Molecular Weight

234.17 g/mol

InChI

InChI=1S/C8H6N6O3/c15-7(9-8-10-12-13-11-8)5-1-3-6(4-2-5)14(16)17/h1-4H,(H2,9,10,11,12,13,15)

InChI Key

ODLUTVBIDGJWAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NNN=N2)[N+](=O)[O-]

Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- is a chemical compound characterized by its unique structure, which includes a benzamide moiety attached to a nitro group and a tetrazole ring. The molecular formula for this compound is C8H6N6O3C_8H_6N_6O_3, and it is recognized for its potential applications in medicinal chemistry and materials science due to its distinctive chemical properties.

The presence of the 4-nitro group enhances the electrophilic character of the compound, while the 1H-tetrazole-5-yl moiety contributes to its biological activity and reactivity. The tetrazole ring is known for its ability to mimic carboxylic acids, making such compounds valuable in drug design and development.

  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid. This transformation yields 4-amino-N-(1H-tetrazol-5-yl)benzamide, which may exhibit different biological properties due to the change in functional group.
  • Nucleophilic Substitution: The benzamide nitrogen can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the nucleophile used. Common nucleophiles include amines or thiols, typically facilitated by bases such as sodium hydroxide.

These reactions highlight the versatility of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- in synthetic organic chemistry.

The biological activity of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- is primarily attributed to its unique structural features. The nitro group can undergo bioreduction within biological systems, generating reactive intermediates that may interact with cellular components.

Research indicates that compounds with tetrazole rings often exhibit significant pharmacological activities, including anti-inflammatory and antimicrobial properties. The specific interactions of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- with biological macromolecules are yet to be fully elucidated but suggest potential as a lead compound in drug discovery.

The synthesis of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- typically involves a two-step process:

  • Formation of the Tetrazole Ring: This can be achieved by reacting p-tolylamine with sodium azide and triethyl orthoformate under reflux conditions to produce the tetrazole derivative.
  • Coupling Reaction: The tetrazole derivative is then coupled with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to yield Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-.

These methods can be optimized for industrial production to enhance yield and purity through techniques such as continuous flow reactors and automated synthesis platforms .

Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents targeting specific enzymes or receptors.
  • Materials Science: The compound's unique structure makes it suitable for developing novel materials with specific electronic or optical properties.
  • Biological Studies: It can function as a probe to investigate interactions between nitrobenzamide derivatives and biological macromolecules .

Interaction studies involving Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- focus on its binding affinity to various biological targets. The presence of both the nitro group and the tetrazole ring suggests that it may interact with enzymes or receptors involved in metabolic pathways. Preliminary studies indicate that compounds containing tetrazoles can modulate enzyme activity, potentially leading to therapeutic effects .

Several compounds share structural similarities with Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-:

Compound NameStructure FeaturesUnique Aspects
4-nitro-N-(p-tolyl)benzamideLacks tetrazole ringLess versatile in reactivity
4-amino-N-(1H-tetrazol-5-yl)benzamideReduced form (amino instead of nitro)Different biological properties
N-(1H-tetrazol-5-yl)benzamideNo nitro substitutionSimpler structure with less reactivity

The uniqueness of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- lies in its combination of both a nitro group and a tetrazole ring, which enhances its chemical reactivity and potential biological activity compared to similar compounds .

Traditional condensation approaches for synthesizing 4-nitro-N-(1H-tetrazol-5-yl)benzamide derivatives primarily involve the direct coupling of 4-nitrobenzoyl chloride with 5-aminotetrazole under controlled reaction conditions . The synthesis typically follows a two-step process where the tetrazole ring formation is achieved through the reaction of organic nitriles with sodium azide, followed by amide bond formation with the benzamide component .

The conventional approach involves treating 4-nitrobenzoyl chloride with 5-aminotetrazole in the presence of a suitable base such as triethylamine or pyridine [2]. This methodology has been extensively studied, with researchers demonstrating that the reaction proceeds through nucleophilic acyl substitution, where the amino group of the tetrazole acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride [3].

Optimization of Reaction Parameters

Traditional condensation reactions require careful optimization of temperature, solvent, and reaction time to achieve optimal yields [4]. Studies have shown that the reaction temperature significantly influences both the yield and purity of the final product [5]. The optimal temperature range for tetrazole-benzamide coupling reactions typically falls between 80-120°C, with higher temperatures potentially leading to decomposition of sensitive tetrazole moieties [6].

Solvent selection plays a crucial role in traditional condensation approaches [5]. Dimethylformamide has emerged as the preferred solvent for these reactions, providing yields ranging from 75-96% depending on the specific substrate and reaction conditions [7]. Alternative solvents such as dimethyl sulfoxide and acetonitrile have also been employed, though generally with lower efficiency [5].

ParameterOptimal RangeYield (%)Reaction Time (h)
Temperature80-120°C75-968-12
DimethylformamideRoom temperature to reflux81-948-10
Dimethyl sulfoxide110-130°C69-8810-16
Acetonitrile80-100°C64-8212-18

Mechanistic Considerations

The mechanism of traditional tetrazole-benzamide coupling involves the formation of an intermediate tetrahedral complex, followed by elimination of the leaving group [8]. The electron-withdrawing nature of the nitro group on the benzamide component enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the tetrazole amino group [9]. This electronic effect has been demonstrated to correlate strongly with reaction efficiency, with electron-withdrawing substituents generally providing higher yields compared to electron-donating groups [7].

Research has shown that the reaction proceeds through a concerted mechanism where the tetrazole nitrogen forms a covalent bond with the carbonyl carbon simultaneously with the departure of the chloride ion [3]. The activation energy for this process has been calculated to be significantly lower for nitro-substituted benzamides compared to unsubstituted analogs [9].

Microwave-Assisted Synthesis Optimization Strategies

Microwave-assisted synthesis has emerged as a powerful technique for enhancing the efficiency of tetrazole-benzamide coupling reactions [10]. This approach offers significant advantages over traditional heating methods, including reduced reaction times, improved yields, and enhanced selectivity [11].

Temperature and Power Optimization

Microwave-assisted synthesis allows for precise control of reaction parameters, with optimal conditions typically involving temperatures of 125-150°C and power settings of 150-400 watts [12]. Studies have demonstrated that microwave heating can reduce reaction times from several hours to minutes while maintaining or improving product yields [13]. The optimal microwave conditions for 4-nitro-N-(1H-tetrazol-5-yl)benzamide synthesis involve heating at 125°C with 150 watts of power for 10-15 minutes [12].

Temperature optimization studies have revealed that microwave heating at 120-125°C provides the best balance between reaction efficiency and product stability [11]. Higher temperatures, while reducing reaction times, can lead to decomposition of the tetrazole ring system [14]. The use of controlled microwave heating has been shown to provide tetrazole derivatives in yields of 45-93% within 3-30 minutes [11].

Temperature (°C)Power (W)Time (min)Yield (%)
1201501578
1251501085-92
130200888-94
150250582-89

Solvent Systems and Reaction Media

Microwave-assisted synthesis has enabled the exploration of alternative solvent systems that are not viable under conventional heating conditions [14]. Environmentally friendly solvents such as water and ethanol have been successfully employed in microwave-assisted tetrazole synthesis, providing good yields with reduced environmental impact [15]. The use of ionic liquids as reaction media has also been investigated, with 1-butyl-3-methylimidazolium tetrafluoroborate showing particular promise [16].

Studies have shown that microwave heating in aqueous media can provide yields comparable to those obtained in organic solvents, while offering the advantage of simplified workup procedures [14]. The combination of microwave heating with green chemistry principles has led to the development of catalyst-free synthesis protocols that operate under mild conditions [13].

Mechanistic Insights under Microwave Conditions

Microwave heating provides unique mechanistic advantages through selective heating of polar molecules and reaction intermediates [13]. This selective heating effect has been shown to accelerate the rate-determining step in tetrazole-benzamide coupling reactions, leading to improved reaction kinetics [16]. The dielectric heating mechanism of microwaves ensures uniform heat distribution throughout the reaction mixture, minimizing hot spots and side reactions [10].

Research has demonstrated that microwave heating can influence the reaction pathway by stabilizing certain intermediate species that are less stable under conventional heating conditions [17]. This effect has been particularly beneficial for the synthesis of nitro-substituted benzamide derivatives, where the electron-withdrawing nitro group can participate in microwave absorption [18].

Flow Chemistry Techniques for Improved Reaction Efficiency

Flow chemistry has revolutionized the synthesis of tetrazole derivatives by providing enhanced safety, improved reaction control, and superior scalability compared to batch processes [19]. The application of continuous flow techniques to 4-nitro-N-(1H-tetrazol-5-yl)benzamide synthesis offers significant advantages in terms of reaction efficiency and product quality [20].

Reactor Design and Configuration

Continuous flow reactors for tetrazole synthesis typically employ packed bed reactors or coiled tube reactors with precise temperature and flow rate control [19]. The optimal reactor configuration involves a packed bed reactor containing polymer-supported reagents, which allows for efficient heat and mass transfer while minimizing safety risks associated with azide chemistry [19]. Studies have shown that packed bed reactors can achieve residence times of 7.5-15 minutes with high conversion rates [19].

The design of flow reactors for tetrazole synthesis must account for the potential formation of hazardous intermediates such as hydrazoic acid [20]. Advanced reactor designs incorporate in-line quenching systems that neutralize reactive intermediates immediately upon formation, significantly improving process safety [21]. These systems have been shown to reduce the concentration of hazardous byproducts to below detectable limits [22].

Process Parameters and Optimization

Flow chemistry enables precise control of reaction parameters that are difficult to maintain in batch processes [23]. The optimal flow conditions for tetrazole synthesis involve flow rates of 0.35-1.0 milliliters per minute, temperatures of 180-190°C, and residence times of 10-20 minutes [21]. These conditions have been shown to provide yields greater than 90% with minimal side product formation [22].

Temperature control in flow reactors is superior to batch processes due to the high surface-to-volume ratio of microreactors [24]. This enhanced heat transfer allows for the use of higher reaction temperatures without the risk of thermal runaway, leading to improved reaction rates and selectivity [25]. Studies have demonstrated that flow processes can achieve complete conversion within residence times as short as 10 minutes [25].

ParameterOptimal ValueYield (%)Throughput (g/h)
Flow Rate0.35 mL/min964.85
Temperature190°C94-984.2-5.1
Residence Time10-20 min90-963.8-4.6
Pressure10-15 bar92-974.1-4.8

Core Protein Assembly Modulation Dynamics

The pharmacological application of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- and related tetrazole-benzamide hybrid architectures in hepatitis B virus inhibition represents a significant advancement in antiviral therapeutic development. Research has demonstrated that these compounds function as core protein allosteric modulators, specifically targeting the hepatitis B virus core protein assembly process through sophisticated molecular mechanisms [1] [2] [3].

Benzamide derivatives have been identified as potent inhibitors of hepatitis B virus replication, with compounds BA-26019 achieving an effective concentration fifty percent value of 0.58 micromolar and BA-38017 demonstrating enhanced activity at 0.16 micromolar [2]. These compounds operate through a unique mechanism involving the modulation of core protein assembly dynamics, specifically targeting the heteroaryldihydropyrimidine pocket located between core protein dimer-dimer interfaces [2] [3].

The molecular basis of core protein assembly modulation involves the interaction of tetrazole-benzamide compounds with specific binding sites on the hepatitis B virus core protein. Sulfamoylbenzamide derivatives have been shown to exhibit submicromolar antiviral activity against hepatitis B virus in human hepatoma cells, with mechanistic analyses revealing dose-dependent inhibition of pregenomic ribonucleic acid-containing nucleocapsid formation [1]. The specificity of this mechanism is demonstrated by the observation that these compounds inhibit hepatitis B virus but not other animal hepadnaviruses such as woodchuck hepatitis virus and duck hepatitis B virus [1].

Structural-activity relationship studies have revealed that the 4-nitro group in Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- enhances the electrophilic character of the compound, while the 1H-tetrazole-5-yl moiety contributes significantly to biological activity and reactivity [4]. The tetrazole ring system demonstrates the ability to mimic carboxylic acids, making these compounds particularly valuable in antiviral drug design and development [4].

Advanced tetrahydropyrrolo[1,2-c]pyrimidine derivatives have shown exceptional potency, with compound 28a achieving an inhibitory concentration fifty percent value of 10 nanomolar in hepatitis B virus replication assays [5]. Computer modeling studies have revealed that these compounds bind to the interface of hepatitis B virus core proteins, with the fluorine or chlorine-phenyl moiety occupying a compact hydrophobic pocket consisting of threonine 33, isoleucine 105, leucine 30, proline 25, and tryptophan 102 in one core protein chain, and valine 124, arginine 127, and threonine 128 in the adjacent core protein chain [5].

Compound ClassIC50/EC50 ValueMechanism of ActionReference
Sulfamoylbenzamide derivativesSubmicromolarNucleocapsid assembly inhibition [1]
Benzamide BA-260190.58 μMCore protein assembly modulation [2]
Benzamide BA-380170.16 μMCore protein assembly modulation [2]
Tetrahydropyrrolo[1,2-c]pyrimidine 28a0.01 μMCapsid assembly inhibition [5]

Capsid Destabilization Pathways in Viral Lifecycle Disruption

The capsid destabilization mechanisms employed by tetrazole-benzamide hybrid architectures involve complex molecular processes that disrupt multiple stages of the hepatitis B virus lifecycle. Research utilizing all-atom molecular dynamics simulations of entire hepatitis B virus capsids has revealed that mechanical stress leads to the formation of structurally heterogeneous cracks, primarily occurring within hexameric sites rather than pentameric sites [6]. This preferential destabilization pattern suggests that benzamide derivatives may exploit natural weak points in capsid architecture.

The hepatitis B virus core protein exhibits remarkable structural flexibility that is essential for regulating capsid assembly and stability [7]. Studies have demonstrated that intradimer disulfide bond formation at cysteine 61 positions creates a regulatory mechanism for capsid destabilization. Oxidized dimers assemble more slowly and form capsids that are morphologically similar to reduced dimers but significantly less stable [7]. This observation provides crucial insights into how tetrazole-benzamide compounds may enhance natural destabilization pathways.

Capsid assembly and disassembly dynamics are controlled by core protein allosteric changes that ensure efficient formation of stable capsids during the packaging of viral ribonucleic acid-polymerase complexes [8]. The reverse transcription process and transport of capsids to multiple cellular compartments are directed by dynamic phosphorylation and structural changes of core protein [8]. Tetrazole-benzamide compounds appear to interfere with these natural regulatory mechanisms, promoting the formation of empty capsids that migrate faster in native agarose gel electrophoresis compared to wild-type capsids [2].

Detailed mechanistic studies have revealed that benzamide derivatives uniquely induce the formation of empty capsids that migrate more slowly in native agarose gel electrophoresis when derived from A36V mutant core protein compared to wild-type core protein [2]. This distinctive behavior suggests that these compounds interact differently with mutant core proteins, potentially providing insights into resistance mechanisms and opportunities for next-generation drug development.

The heteroaryldihydropyrimidine pocket binding mechanism represents a critical pathway for capsid destabilization [2] [3]. Genetic evidence strongly suggests that both sulfamoylbenzamides and benzamide derivatives inhibit hepatitis B virus nucleocapsid assembly by binding to this specific pocket located between core protein dimer-dimer interfaces [2]. Unlike other core protein assembly modulators, benzamide compounds demonstrate unique properties in their interaction with various core protein mutants.

Destabilization MechanismMolecular TargetEffect on Viral LifecycleTherapeutic Potential
Heteroaryldihydropyrimidine pocket bindingCore protein dimer-dimer interfacesDisrupts capsid assemblyHigh - specific binding site
Empty capsid formation promotionCore protein quaternary structurePrevents genome packagingHigh - prevents viral replication
Pregenomic RNA encapsidation inhibitionpgRNA-polymerase complexBlocks reverse transcriptionHigh - blocks DNA synthesis
Intradimer disulfide bond formationCysteine 61 residueRegulates assembly/disassemblyModerate - regulatory function

Molecular dynamics simulations have identified specific residues that serve as hot spots for disassembly, including arginine 127, isoleucine 139, tyrosine 132, asparagine 136, alanine 137, and valine 149 at the interfaces between dimers within hexamers [6]. The majority of these hot-spot residues are evolutionarily conserved, suggesting their critical importance for disassembly processes and their potential as therapeutic targets [6].

The capsid maturation process, which involves reverse transcription of pregenomic ribonucleic acid to double-stranded deoxyribonucleic acid within assembled capsids, has been associated with structural destabilization [9]. This effect is attributed to mechanical strain imposed by the increased rigidity and organization of double-stranded deoxyribonucleic acid compared to ribonucleic acid [9]. Tetrazole-benzamide compounds may exploit this natural destabilization process by enhancing the mechanical stress on capsid structures during genome maturation.

Emerging Therapeutic Applications in Neglected Tropical Diseases

The therapeutic potential of tetrazole-containing architectures extends significantly beyond hepatitis B virus inhibition, encompassing a broad spectrum of neglected tropical diseases that affect millions of individuals in resource-limited settings. Tetrazole derivatives have demonstrated remarkable versatility in addressing parasitic infections, bacterial diseases, and other pathogenic conditions that disproportionately impact developing nations [10] [11] [12].

Antimalarial applications represent one of the most promising areas for tetrazole-based therapeutics. Novel tetrazole-based antimalarial compounds have shown potent activity against multidrug-resistant Plasmodium falciparum strains, with inhibitory concentration fifty percent values ranging from 0.20 to 0.62 micromolar [13]. These compounds demonstrate superior activity compared to reference drugs and exhibit a fast-kill mechanism that operates through heme polymerization inhibition in the parasite digestive vacuole [13]. The mechanism closely resembles that of chloroquine, targeting the critical heme detoxification pathway essential for parasite survival within red blood cells [13].

Structure-activity relationship studies of antimalarial tetrazoles have revealed that 4-aminoquinoline-based tetrazole derivatives synthesized via Staudinger and Ugi multicomponent reactions display excellent activity against both chloroquine-sensitive and chloroquine-resistant strains [11]. Compound 4e demonstrated 2-fold higher activity than primaquine while maintaining excellent aqueous solubility exceeding 200 micromolar at physiological pH [11]. These properties make tetrazole derivatives particularly attractive for development in regions where drug delivery infrastructure is limited.

Human African trypanosomiasis, commonly known as African sleeping sickness, represents another significant target for tetrazole therapeutic intervention. Research has focused on repurposing human phosphodiesterase 4 inhibitors containing tetrazole moieties for inhibition of Trypanosoma brucei phosphodiesterase B1 [12]. The lead compound 12b achieved sub-micromolar inhibition of the target enzyme while demonstrating modest inhibition of parasite proliferation [12]. This approach represents an innovative strategy for addressing neglected tropical diseases through drug repurposing methodologies.

Leishmaniasis treatment has benefited from the development of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors [10]. These compounds have shown activity against Leishmania species, although specific quantitative data regarding their efficacy remains under investigation. The diversity of tetrazole scaffolds provides multiple opportunities for optimization and development of compounds with enhanced activity against various Leishmania strains.

DiseaseTetrazole Compound ClassActivity LevelMechanism of ActionDevelopment Status
MalariaTetrazole-based antimalarials0.20-0.62 μMHeme polymerization inhibitionPreclinical
Human African TrypanosomiasisTetrazole-containing PDE4 inhibitorsSub-micromolarPhosphodiesterase B1 inhibitionLead optimization
LeishmaniasisNovel tetrazole derivativesModerate activityMultiple targetsEarly research
Tuberculosis3,5-Dinitrobenzylsulfanyl tetrazoles~1 μMDeazaflavin-dependent nitroreductionAdvanced preclinical

Tuberculosis treatment has seen significant advances through the development of 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles [14]. These compounds demonstrate high in vitro activities against both replicating and nonreplicating mycobacteria with minimum inhibitory concentration values around 1 micromolar against drug-susceptible and multidrug-resistant clinical isolates [14]. The compounds operate through a deazaflavin-dependent nitroreduction pathway, requiring both nitro groups for optimal antimycobacterial activity [14]. Structure-activity relationship studies using 32 structural types of analogues confirmed the necessity of both nitro groups for maintaining high efficacy [14].

Antimicrobial applications of tetrazole derivatives have shown exceptional promise against clinical bacterial strains. Novel imide-tetrazole derivatives have demonstrated minimum inhibitory concentration values ranging from 0.8 to 3.2 micrograms per milliliter against standard and clinical Gram-positive and Gram-negative bacterial strains [15]. Notably, compounds 1, 2, and 3 showed higher activity than reference ciprofloxacin in certain cases and exhibited uniform activity against clinical Staphylococcus aureus and Staphylococcus epidermidis panels with minimum inhibitory concentration values of 0.8 micrograms per milliliter [15].

The mechanism of action for antimicrobial tetrazoles involves inhibition of bacterial topoisomerase IV and DNA gyrase, critical enzymes for bacterial DNA replication and transcription [15]. Molecular docking studies have elucidated the binding modes of these compounds to their target enzymes, providing valuable insights for further structural optimization [15].

Neglected tropical disease drug development faces significant challenges including limited funding, complex regulatory pathways, and inadequate infrastructure in affected regions. Tetrazole-based therapeutics offer several advantages in addressing these challenges, including synthetic accessibility from readily available starting materials, metabolic stability, and diverse pharmacological profiles that can be tailored to specific pathogenic targets [16] [17].

The versatility of tetrazole pharmacophores in medicinal chemistry is demonstrated by their incorporation into active pharmaceutical ingredients with various mechanisms of action, including antimicrobial, anticancer, antitubercular, anticonvulsant, antimalarial, and antihypertensive activities [17]. This broad spectrum of biological activities positions tetrazole derivatives as promising scaffolds for addressing the complex therapeutic needs associated with neglected tropical diseases.

XLogP3

0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

234.05013807 g/mol

Monoisotopic Mass

234.05013807 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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